molecular formula C25H20N4O4S B4340461 N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

Cat. No.: B4340461
M. Wt: 472.5 g/mol
InChI Key: QCQSYPGZMRNASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functionalization: The introduction of the ethoxy, nitro, and phenyl groups can be achieved through various substitution reactions. For example, the ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Substitution of Ethoxy Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its quinoline core.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The quinoline core is known to interact with DNA and proteins, which could be the basis for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline core.

    Nitroaromatic Compounds: Compounds like nitrobenzene, which contain a nitro group attached to an aromatic ring.

Uniqueness

N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the ethoxy, nitro, and phenyl groups, along with the quinoline core, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S/c1-2-33-17-12-13-21(23(14-17)29(31)32)27-25(34)28-24(30)19-15-22(16-8-4-3-5-9-16)26-20-11-7-6-10-18(19)20/h3-15H,2H2,1H3,(H2,27,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQSYPGZMRNASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 2
Reactant of Route 2
N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 4
Reactant of Route 4
N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 5
Reactant of Route 5
N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA
Reactant of Route 6
Reactant of Route 6
N-(4-ETHOXY-2-NITROPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.